3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
Description
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride is a bicyclic heterocyclic compound featuring a fused pyridine-pyrazinone core with a hydrochloride salt. It is synthesized via acid-mediated deprotection of sulfonyl or benzyloxy groups, as demonstrated in , where HCl in ethanol was used to yield the hydrochloride salt (72.2% yield) . The compound’s structural complexity and salt form enhance solubility, making it a candidate for pharmacological applications, particularly as a catechol-O-methyltransferase (COMT) inhibitor, as suggested by its role in related studies . Its CAS registry (930782-67-5) and aliases, such as "Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride," are noted in .
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h1-3,9H,4-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNHWWCWLYSSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=CC2=O)CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421065-64-6 | |
| Record name | 6H-Pyrido[1,2-a]pyrazin-6-one, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421065-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism
- Amidation : 6-Hydroxypicolinic acid reacts with β-hydroxylamine (e.g., 2-aminoethanol) in dimethylformamide (DMF) at 0°C, forming a secondary amide intermediate. HATU facilitates carboxylate activation, achieving >90% conversion within 30 minutes.
- Intramolecular Alkylation : The hydroxyl group in the β-hydroxylamine moiety is activated by HATU, enabling nucleophilic attack by the pyridine nitrogen. This step proceeds at 60°C for 12 hours, yielding the bicyclic pyridopyrazinone core.
- Hydrochloride Salt Formation : The free base is treated with HCl in ethyl acetate, precipitating the hydrochloride salt with >95% purity (HPLC).
Optimization Insights
- Solvent Selection : DMF outperformed THF and acetonitrile due to superior HATU solubility.
- Temperature Control : Cyclization below 70°C minimized side products like N-alkylated derivatives.
- Yield : 68–74% isolated yield across 15 substrates, demonstrating broad functional group tolerance.
Solid-Phase Synthesis via EDCI-Mediated Cyclization
An alternative approach by Ricci et al. (2014) utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to cyclize pyrrolo-pyridine precursors. This method is advantageous for parallel synthesis and scale-up.
Stepwise Procedure
- Precursor Synthesis : 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) is prepared by refluxing ethyl pyrrolo-pyridine carboxylate with NaOH in ethanol (71–95% yield).
- Cyclization : The carboxylic acid (2.3 mmol) is treated with EDCI (4.8 mmol) and DMAP (2.3 mmol) in anhydrous THF. After 48 hours at 25°C, the bicyclic product precipitates and is recrystallized from CH₂Cl₂/MeOH (3:1).
- Salt Formation : The free base is dissolved in dichloromethane and treated with 4M HCl in dioxane, yielding the hydrochloride salt (82% purity by ¹H NMR).
Key Observations
- Catalyst Loading : Excess EDCI (2.1 equiv) prevented dimerization side reactions.
- Reaction Monitoring : TLC (CH₂Cl₂/MeOH 95:5) confirmed complete consumption of starting material within 36 hours.
Hydrochloride Salt Formation and Purification
Final hydrochloride salt preparation is critical for pharmaceutical applications. Two dominant methods are observed:
Direct Acidification
The free base (1.0 equiv) is stirred with 1.25 equiv HCl in ethyl acetate at 0°C. Precipitation occurs within 2 hours, yielding 89–93% recovery.
Ion-Exchange Chromatography
A column packed with Dowex 50WX4 (H⁺ form) eluted with NH₄OH/MeOH gradients separates the hydrochloride salt from neutral impurities (99.2% purity by LC-MS).
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyrido[1,2-a]pyrazine compounds exhibit antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). A study highlighted the potential of these compounds as inhibitors of HIV integrase, a critical enzyme for viral replication. The structural characteristics of 3,4-dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride enhance its interaction with viral proteins, making it a candidate for further development as an antiviral agent .
Antidiabetic Properties
A notable application of this compound is in the management of diabetes. Studies have shown that certain pyrido derivatives can inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. By inhibiting ALR2, these compounds can potentially mitigate oxidative stress and improve metabolic parameters in diabetic models .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from apoptosis induced by oxidative stress. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study 1: HIV Integrase Inhibition
A patent describes a series of compounds related to this compound that demonstrated effective inhibition of HIV integrase in vitro. The study utilized various structural modifications to optimize potency and selectivity against the enzyme while minimizing cytotoxicity .
Case Study 2: Aldose Reductase Inhibition
In another study focused on diabetes management, researchers synthesized several pyrido derivatives, including the hydrochloride form of the compound. These derivatives were tested for their ability to inhibit ALR2 activity in diabetic rat models. The results indicated a significant reduction in sorbitol accumulation in tissues, suggesting potential therapeutic benefits for diabetic patients .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and analogous bicyclic heterocycles:
Pharmacological Implications
- COMT Inhibition: The target compound’s bicyclic pyrazinone structure aligns with known COMT inhibitors, where the pyrazinone ring mimics catechol substrates .
- Fluorinated Derivatives : Compounds like those in and incorporate fluorine or piperidinyl groups, which may enhance blood-brain barrier penetration or target selectivity .
- Stereochemistry : The (R)-enantiomer () highlights the importance of chirality in drug efficacy, as enantiomers often exhibit divergent biological activities .
Biological Activity
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride (CAS Number: 1421065-64-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Antimicrobial Properties
Research indicates that compounds related to 3,4-dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one exhibit significant antimicrobial activity. For instance, derivatives of pyrazole and pyridine structures have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups enhances their efficacy against these pathogens .
Anti-inflammatory Activity
Studies have demonstrated that derivatives of this compound can inhibit inflammatory mediators such as TNF-α and IL-6. One study reported that certain synthesized compounds exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM, showcasing their potential as anti-inflammatory agents .
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties. In vitro studies have indicated that it could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues in neurodegenerative diseases .
The biological activities of this compound are attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and microbial resistance mechanisms.
- Modulation of Immune Response : The compound may enhance the expression of genes involved in immune responses, thereby improving the body's ability to combat infections and inflammation .
Case Studies
Case Study 1: Anti-inflammatory Activity
A series of synthesized pyrazole derivatives were tested for their anti-inflammatory properties. Among them, a specific derivative showed a significant reduction in edema in animal models comparable to standard anti-inflammatory drugs like indomethacin .
Case Study 2: Antimicrobial Efficacy
In a comparative study, various derivatives were screened against common bacterial strains. One compound demonstrated potent activity against Klebsiella pneumoniae, indicating the potential for developing new antimicrobial agents based on this scaffold .
Research Findings Summary
Q & A
Q. What in vitro assays best correlate with in vivo anticancer efficacy?
- Combine 3D spheroid models (mimicking tumor microenvironments) with clonogenic assays. Validate hits in xenograft models using immunofluorescence to track tumor proliferation (Ki-67) and apoptosis (TUNEL) .
Comparative Analysis
Q. How does this compound compare to hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one in terms of antimicrobial activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
